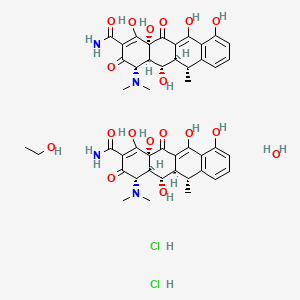

2-(5-氟-2-羟基苯基)-2-(3-氧代-1H-苯并吲哚-2-基)-N-(1,3-噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EAI045 is an allosteric inhibitor that targets specific drug-resistant mutants of the epidermal growth factor receptor (EGFR) while sparing the wild-type receptor . EGFR is a cell-surface receptor tyrosine kinase that, upon activation, leads to dimerization and tyrosine autophosphorylation, inducing a cascade of downstream cellular responses such as gene expression modification, cell proliferation, and cytoskeletal rearrangement . EAI045 has shown significant potential in overcoming resistance to conventional tyrosine kinase inhibitors in non-small cell lung cancer .

科学研究应用

EAI045 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying allosteric inhibition mechanisms . In biology, EAI045 is employed to investigate the role of EGFR in cell signaling and proliferation . In medicine, it is used to develop targeted therapies for non-small cell lung cancer, particularly in cases where resistance to conventional tyrosine kinase inhibitors has developed . Additionally, EAI045 is used in industry for the development of diagnostic imaging agents, such as positron emission tomography (PET) tracers, to visualize tumors expressing mutated EGFR .

作用机制

EAI045 exerts its effects by binding to an allosteric site on the EGFR, distinct from the ATP-binding site targeted by conventional tyrosine kinase inhibitors . This binding disrupts receptor signaling, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for EAI045, thereby enhancing its potency . The molecular targets of EAI045 include the L858R/T790M and C797S mutants of EGFR, which are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors .

生化分析

Biochemical Properties

EAI045 is a potent inhibitor of the L858R/T790M mutant with 1000-fold selectivity versus wild type EGFR at 1 mM ATP . It disrupts receptor signaling independent of the ATP-binding site . The receptor activation leads to dimerization and tyrosine autophosphorylation .

Cellular Effects

EAI045 induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement . In H1975 cells, EAI045 potently decreased, but did not completely eliminate EGFR autophosphorylation and potently inhibited EGFR Y1173 phosphorylation .

Molecular Mechanism

EAI045 is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for EAI045, thus increasing the potency of the inhibitor .

Temporal Effects in Laboratory Settings

In vitro, EAI045 was a good transport substrate of human ABCB1 . In vivo, oral EAI045 (20 mg/kg) was rapidly absorbed . EAI045 oral availability was not markedly altered .

Dosage Effects in Animal Models

In mice treated with EAI045 at 60 mg kg−1 by oral gavage once daily, combined treatment with cetuximab (1 mg intraperitoneally every other day) showed prominent tumour regressions, but these treated with EAI045 alone did not respond to the treatment .

Metabolic Pathways

The receptor activation leads to dimerization and tyrosine autophosphorylation . It induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement .

Transport and Distribution

Blood-brain barrier ABCB1 can markedly limit EAI045 brain accumulation . Moreover, elacridar coadministration can effectively reverse this process .

Subcellular Localization

EAI045 is a cell-surface receptor tyrosine kinase . The receptor activation leads to dimerization and tyrosine autophosphorylation .

准备方法

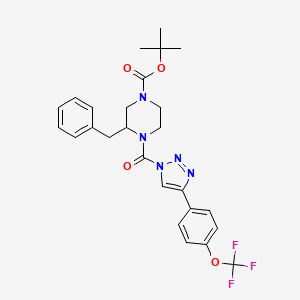

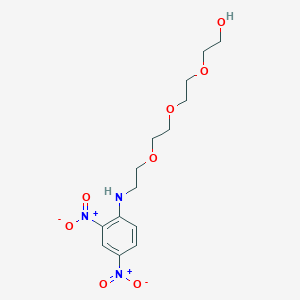

The synthesis of EAI045 involves several steps. One of the synthetic routes includes the preparation of 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide . This compound is synthesized using a palladium-catalyzed ring closure reaction with carbon-11 and tritium labeling . The reaction conditions include a 10 ± 1% radiochemical yield, >97% radiochemical purity, and 26 ± 1 GBq/µmol molar activity . Industrial production methods for EAI045 are not extensively documented, but the synthesis typically involves high-purity reagents and controlled reaction conditions to ensure the desired product quality .

化学反应分析

EAI045 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, carbon-11, and tritium . The major products formed from these reactions are labeled derivatives of EAI045, which are used for further pharmacokinetic and pharmacodynamic studies . The compound’s ability to undergo these reactions is crucial for its application in imaging and therapeutic studies .

相似化合物的比较

EAI045 is part of a class of fourth-generation EGFR inhibitors designed to overcome resistance to earlier generations of tyrosine kinase inhibitors . Similar compounds include EAI001, JBJ-04-125-02, and DDC4002 . These compounds also target the allosteric site of EGFR, but EAI045 is unique in its ability to selectively inhibit drug-resistant mutants while sparing the wild-type receptor . This selectivity reduces potential side effects and enhances the therapeutic efficacy of EAI045 compared to other inhibitors .

属性

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFHOKUFOQRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

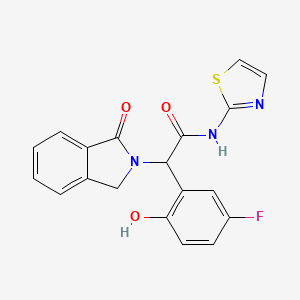

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)